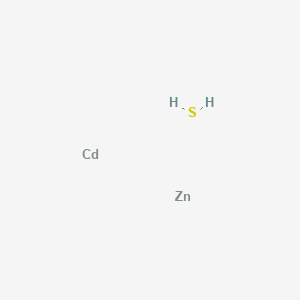

Cadmium;sulfane;ZINC

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Cadmium zinc sulfide can be synthesized through several methods, including chemical precipitation, electrochemical deposition, and sol-gel techniques. One common method involves the chemical precipitation of cadmium and zinc salts with a sulfur source, such as sodium sulfide or thioacetamide, under controlled pH and temperature conditions .

Industrial Production Methods

In industrial settings, cadmium zinc sulfide is often produced through high-temperature solid-state reactions. This involves mixing cadmium sulfide and zinc sulfide powders in specific ratios and heating them to high temperatures to form a homogeneous solid solution .

Chemical Reactions Analysis

Types of Reactions

Cadmium zinc sulfide undergoes various chemical reactions, including:

Oxidation: Cadmium and zinc components can be oxidized to form their respective oxides.

Reduction: Reduction reactions can convert cadmium and zinc oxides back to their elemental forms.

Substitution: Zinc ions can substitute cadmium ions in the crystal lattice, altering the compound’s properties

Common Reagents and Conditions

Oxidation: Oxygen or air at elevated temperatures.

Reduction: Hydrogen gas or carbon monoxide at high temperatures.

Substitution: Zinc chloride and cadmium chloride in the presence of a sulfur source

Major Products Formed

Oxidation: Cadmium oxide and zinc oxide.

Reduction: Elemental cadmium and zinc.

Substitution: Modified cadmium zinc sulfide with altered electronic properties

Scientific Research Applications

Cadmium zinc sulfide has a wide range of scientific research applications:

Chemistry: Used as a photocatalyst in various chemical reactions.

Biology: Employed in bioimaging and biosensing due to its fluorescent properties.

Medicine: Investigated for potential use in drug delivery systems and diagnostic imaging.

Industry: Utilized in the production of solar cells, light-emitting diodes (LEDs), and other optoelectronic devices

Mechanism of Action

The mechanism by which cadmium zinc sulfide exerts its effects involves its interaction with light and its ability to generate electron-hole pairs. When exposed to light, the compound absorbs photons, exciting electrons to higher energy levels and creating electron-hole pairs. These pairs can participate in various chemical reactions, making the compound useful in photocatalysis and optoelectronics .

Comparison with Similar Compounds

Similar Compounds

Cadmium sulfide (CdS): A binary compound with similar optical properties but lacks the tunability provided by zinc substitution.

Zinc sulfide (ZnS): Another binary compound with high optical transparency and wide bandgap but lower electron mobility compared to cadmium zinc sulfide

Uniqueness

Cadmium zinc sulfide stands out due to its tunable bandgap, which can be adjusted by varying the cadmium-to-zinc ratio. This tunability allows for precise control over its optical and electronic properties, making it more versatile than its binary counterparts .

Properties

Molecular Formula |

CdH2SZn |

|---|---|

Molecular Weight |

211.9 g/mol |

IUPAC Name |

cadmium;sulfane;zinc |

InChI |

InChI=1S/Cd.H2S.Zn/h;1H2; |

InChI Key |

KNWYYEXEWGKFBK-UHFFFAOYSA-N |

Canonical SMILES |

S.[Zn].[Cd] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1R,2R)-2-Amino-1,2-diphenylethyl]-N'-(2,3,4,6-tetra-O-acetyl-|A-D-glucopyranosyl)thiourea](/img/structure/B12338920.png)

![5,6,7,8-tetrahydro-4aH-pyrido[4,3-d]pyrimidin-2-one](/img/structure/B12338939.png)

![7H-Pyrrolo[2,3-d]pyrimidine-5-methanol, 4-chloro-7-[2-deoxy-3,5-bis-O-[(1,1-dimethylethyl)dimethylsilyl]-beta-D-erythro-pentofuranosyl]-2-[[(1,1-dimethylethyl)dimethylsilyl]amino]-](/img/structure/B12338946.png)

![Urea, N-(2,4-difluorophenyl)-N'-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B12338971.png)

![Cyclohexanecarboxamide, N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B12338998.png)

![3a,7-Dihydropyrazolo[3,4-b]pyridin-6-one](/img/structure/B12339016.png)